molecular formula C24H21N3O3 B14961855 3'-(2-methoxybenzyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(2-methoxybenzyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B14961855
M. Wt: 399.4 g/mol
InChI Key: SJXURYMXFZXAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps . The reaction conditions often involve the use of Brønsted acids such as acetic acid or hydrochloric acid as catalysts . Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various indole derivatives.

Scientific Research Applications

3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting their normal functions and leading to therapeutic effects. Molecular docking studies have shown that it can effectively bind to DNA, indicating its potential as a DNA-interacting agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-methoxybenzyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage and the presence of both indole and quinazoline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H21N3O3/c1-26-20-13-7-5-11-18(20)24(23(26)29)25-19-12-6-4-10-17(19)22(28)27(24)15-16-9-3-8-14-21(16)30-2/h3-14,25H,15H2,1-2H3

InChI Key

SJXURYMXFZXAHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC

Origin of Product

United States

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